N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Brand Name: Vulcanchem
CAS No.: 900002-18-8
VCID: VC4304174
InChI: InChI=1S/C21H20ClN3O2/c1-27-18-9-7-15(8-10-18)20-19-6-3-11-24(19)12-13-25(20)21(26)23-17-5-2-4-16(22)14-17/h2-11,14,20H,12-13H2,1H3,(H,23,26)
SMILES: COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)Cl
Molecular Formula: C21H20ClN3O2
Molecular Weight: 381.86

N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

CAS No.: 900002-18-8

Cat. No.: VC4304174

Molecular Formula: C21H20ClN3O2

Molecular Weight: 381.86

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide - 900002-18-8

Specification

CAS No. 900002-18-8
Molecular Formula C21H20ClN3O2
Molecular Weight 381.86
IUPAC Name N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Standard InChI InChI=1S/C21H20ClN3O2/c1-27-18-9-7-15(8-10-18)20-19-6-3-11-24(19)12-13-25(20)21(26)23-17-5-2-4-16(22)14-17/h2-11,14,20H,12-13H2,1H3,(H,23,26)
Standard InChI Key YZZSZSAMDXJORL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 3,4-dihydropyrrolo[1,2-a]pyrazine core fused with a carboxamide group at position 2 and substituted aryl rings at positions 1 and 3. Key structural components include:

  • Pyrrolo[1,2-a]pyrazine backbone: A bicyclic system comprising a pyrrole ring fused to a pyrazine ring, partially saturated at positions 3 and 4.

  • 4-Methoxyphenyl group: Attached to the pyrazine nitrogen, contributing electron-donating effects via the methoxy substituent.

  • 3-Chlorophenylcarboxamide: A chlorinated aryl group linked via a carboxamide bridge, likely influencing steric and electronic interactions.

Theoretical Physicochemical Properties

PropertyValue
Molecular formulaC21_{21}H19_{19}ClN3_3O2_2
Molecular weight380.85 g/mol
Hydrogen bond donors1 (amide NH)
Hydrogen bond acceptors4 (amide O, pyrazine N, methoxy O)
LogP (lipophilicity)~3.2 (estimated)

These properties suggest moderate solubility in polar aprotic solvents and potential membrane permeability, critical for bioavailability .

Synthesis and Structural Elucidation

Proposed Synthetic Routes

While no explicit protocol for this compound exists, analogous pyrrolo[1,2-a]pyrazine carboxamides are synthesized via:

  • Cyclocondensation: Reacting substituted acetophenones with N-aminoethylpyrrole derivatives in dichloromethane (DCM) catalyzed by acetic acid, followed by cyclization with dimethylacetylenedicarboxylate (DMAD) .

  • Carboxamide Formation: Introducing the 3-chlorophenylcarboxamide group via coupling reactions using carbodiimide reagents (e.g., EDC/HOBt) or isocyanate intermediates .

Key Intermediate Characterization

  • NMR Spectroscopy: Expected signals include:

    • δ 3.8–4.3 ppm: Methoxy protons (OCH3_3) and methylene protons (CH2_2) of the dihydropyrazine ring.

    • δ 6.5–7.5 ppm: Aromatic protons from the 3-chlorophenyl and 4-methoxyphenyl groups.

    • δ 8.1–8.3 ppm: Amide NH proton (exchangeable with D2_2O) .

  • Mass Spectrometry: A molecular ion peak at m/z 380.85 [M+H]+^+ would confirm the molecular formula.

Comparative Analysis with Analogues

CompoundStructureIC50_{50} (Panc-1)LogP
Target CarboxamidePyrrolo[1,2-a]pyrazineNot reported~3.2
7m Nitrophenyl-pyrrolopyridazine12.54 μM2.8
PubChem CID 5143080 Pyrrolo[3,4-c]pyrazoleNot tested3.5

The target compound’s larger aromatic surface area may improve DNA intercalation but reduce solubility compared to 7m.

Challenges and Future Directions

  • Synthetic Optimization: Improving yield in carboxamide coupling steps and resolving stereochemistry at the dihydropyrazine ring.

  • ADMET Profiling: Predicting absorption, distribution, and toxicity using in silico models (e.g., SwissADME).

  • Target Identification: High-throughput screening against kinase libraries or apoptosis-related protein arrays.

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